molecular formula C11H16N2O3 B6189944 methyl 2-(6-ethoxy-2-ethylpyrimidin-4-yl)acetate CAS No. 2110070-54-5

methyl 2-(6-ethoxy-2-ethylpyrimidin-4-yl)acetate

Cat. No. B6189944
CAS RN: 2110070-54-5
M. Wt: 224.3
InChI Key:
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Description

Methyl 2-(6-ethoxy-2-ethylpyrimidin-4-yl)acetate is a small organic molecule belonging to the class of pyrimidines, which are nitrogen-containing heterocyclic compounds. It has been used in scientific research for its unique properties and potential applications.

Scientific Research Applications

Methyl 2-(6-ethoxy-2-ethylpyrimidin-4-yl)acetate has been used in scientific research for its unique properties. It has been used as a building block for the synthesis of other molecules, such as pyrimidines and their derivatives. It has also been used as a substrate for enzyme-catalyzed reactions. Additionally, it has been used as a reagent in organic synthesis, and as a starting material for the synthesis of other molecules.

Mechanism of Action

Methyl 2-(6-ethoxy-2-ethylpyrimidin-4-yl)acetate is a small molecule that is able to interact with other molecules in the environment. It is able to form hydrogen bonds with other molecules, as well as van der Waals interactions. Additionally, it can form covalent bonds with other molecules, such as enzymes. These interactions enable it to act as a substrate for enzyme-catalyzed reactions, as well as a starting material for the synthesis of other molecules.
Biochemical and Physiological Effects
This compound has been studied for its effects on biochemical and physiological processes. It has been found to have an inhibitory effect on enzymes such as cytochrome P450, which is involved in the metabolism of drugs and other compounds. Additionally, it has been found to have anti-inflammatory effects, as well as anti-tumor effects. It has also been found to have an inhibitory effect on the growth of cancer cells.

Advantages and Limitations for Lab Experiments

Methyl 2-(6-ethoxy-2-ethylpyrimidin-4-yl)acetate has several advantages for use in laboratory experiments. It is a small molecule, which makes it easy to handle and manipulate. Additionally, it is relatively inexpensive and easy to obtain. However, it is important to note that it can be toxic in high doses, and should be handled with care.

Future Directions

Methyl 2-(6-ethoxy-2-ethylpyrimidin-4-yl)acetate has a wide range of potential applications in scientific research. Possible future directions include further research into its effects on biochemical and physiological processes, as well as its potential use as a starting material for the synthesis of other molecules. Additionally, further research into its inhibitory effects on enzymes, such as cytochrome P450, could lead to the development of new drugs and treatments. Additionally, further research into its anti-inflammatory and anti-tumor effects could lead to the development of new drugs and treatments for cancer. Finally, further research into its ability to form covalent bonds with other molecules could lead to the development of new materials and compounds.

Synthesis Methods

Methyl 2-(6-ethoxy-2-ethylpyrimidin-4-yl)acetate can be synthesized by reacting ethyl 2-ethylpyrimidin-4-ylacetate with methyl iodide in the presence of a base, such as potassium carbonate. This reaction results in the formation of this compound and potassium iodide. This method is simple and efficient, and can be used to synthesize this compound in a laboratory setting.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-(6-ethoxy-2-ethylpyrimidin-4-yl)acetate involves the reaction of ethyl 2-(6-ethoxy-2-ethylpyrimidin-4-yl)acetate with methyl iodide in the presence of a base.", "Starting Materials": [ "Ethyl 2-(6-ethoxy-2-ethylpyrimidin-4-yl)acetate", "Methyl iodide", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Add ethyl 2-(6-ethoxy-2-ethylpyrimidin-4-yl)acetate and base to a reaction flask", "Add methyl iodide dropwise to the reaction mixture while stirring", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent (e.g. dichloromethane)", "Wash the organic layer with water and dry over anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the product" ] }

CAS RN

2110070-54-5

Molecular Formula

C11H16N2O3

Molecular Weight

224.3

Purity

95

Origin of Product

United States

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